2-(3-Bromophenyl)-2-methylpropanamide
Description
2-(3-Bromophenyl)-2-methylpropanamide is a brominated aromatic amide with the molecular formula C₁₀H₁₂BrNO. It is structurally characterized by a 3-bromophenyl group attached to a 2-methylpropanamide backbone. This compound has been synthesized via carbamate-mediated reactions, yielding white crystalline solids with melting points ranging between 130–136°C, depending on substituents and purity . Key spectral data include distinct ^1H NMR signals for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.5–1.7 ppm), as well as IR carbonyl stretches near 1680 cm⁻¹ .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDXJZXYJDZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681767 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-60-2 | |
| Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method is the bromination of 3-phenylpropanoic acid, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance reaction efficiency. The subsequent amide formation can be achieved using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Phenolic derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-(3-Bromophenyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Carboxylic Acid Derivatives
2-(3-Bromophenyl)-2-methylpropanoic acid () replaces the amide with a carboxylic acid group, altering physicochemical properties:
Nitrile Derivatives
2-(3-Bromophenyl)-2-methylpropanenitrile (CAS 90433-20-8, ) replaces the amide with a nitrile group, reducing polarity:
| Property | This compound | 2-(3-Bromophenyl)-2-methylpropanenitrile |
|---|---|---|
| Boiling Point | Decomposes before boiling | ~200°C (estimated) |
| Reactivity | Stable under standard conditions | Susceptible to hydrolysis |
Biological Activity
2-(3-Bromophenyl)-2-methylpropanamide, with the CAS number 1215206-60-2, is a compound of interest in medicinal chemistry due to its structural similarities to known pharmacological agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a bromophenyl group and an amide functional group, which are critical for its biological activity. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It shares structural characteristics with brexpiprazole, a drug used in the treatment of schizophrenia and major depressive disorder. The mechanism involves:
- Receptor Modulation : The compound may act as a negative allosteric modulator for certain receptors, similar to other compounds that influence β-adrenergic receptor activity .
- Biochemical Pathways : It is suggested that the compound undergoes bioactivation through specific metabolic pathways, potentially leading to the formation of active metabolites that exert pharmacological effects.
Biological Activity and Applications
Research indicates several biological activities associated with this compound:
- Cytotoxicity : Preliminary studies show that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells, demonstrating selective cytotoxicity .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, influencing cytokine production in macrophages.
- Potential Therapeutic Applications : Due to its receptor modulation properties, there is ongoing research into its potential use in treating central nervous system disorders and as an adjunct therapy for cancer treatment.
Case Studies
- Cytotoxicity Assessment : In vitro assays conducted on A549 and MDA-MB-231 cells revealed an LC50 (lethal concentration for 50% of cells) of approximately 12 µM, indicating significant cytotoxic potential against these cancer cell lines .
- Inflammatory Response Modulation : In a study involving LPS-stimulated macrophages, treatment with the compound resulted in decreased production of IL-10 and increased levels of pro-inflammatory cytokines like IL-23, suggesting its role in modulating immune responses.
Data Summary
| Biological Activity | Cell Line Tested | LC50 (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 12 | Significant cytotoxicity |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 12 | Significant cytotoxicity |
| Inflammatory Response Modulation | Macrophages | Not specified | Increased IL-23; decreased IL-10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
